(R)-2-(1H-Indol-3-yl)propan-1-ol chemical structure and properties
(R)-2-(1H-Indol-3-yl)propan-1-ol chemical structure and properties
An In-Depth Technical Guide to the Synthesis and Characterization of (R)-2-(1H-Indol-3-yl)propan-1-ol
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and clinical candidates.[1][2] Chiral alcohols derived from this scaffold are of particular interest as they serve as versatile building blocks for synthesizing more complex, stereochemically defined molecules. This guide provides a comprehensive technical overview of (R)-2-(1H-Indol-3-yl)propan-1-ol, a chiral indole derivative with significant potential in drug discovery. Due to the absence of extensive literature on this specific enantiomer, this document, grounded in established chemical principles, presents a proposed, robust enantioselective synthesis, details expected analytical and spectroscopic properties, and discusses its potential applications. This work is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Molecular Profile and Physicochemical Properties
(R)-2-(1H-Indol-3-yl)propan-1-ol is a chiral secondary alcohol featuring an indole ring connected at the C3-position to a propanol backbone, with a defined (R)-stereocenter at the carbinol carbon.
Chemical Structure
The structural architecture combines the aromatic, electron-rich indole heterocycle with a short, functionalized aliphatic chain. The stereochemistry is critical, as biological systems often exhibit profound enantioselectivity, where one enantiomer possesses the desired therapeutic activity while the other may be inactive or even deleterious.
Caption: Chemical structure of (R)-2-(1H-Indol-3-yl)propan-1-ol.
Physicochemical Data
| Property | Predicted Value / Description |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, THF; sparingly soluble in water. |
| Melting Point | Not determined. Likely lower than its ketone precursor. |
| Boiling Point | Not determined. |
| Optical Rotation [α]D | Expected to have a specific, non-zero value in a given solvent (e.g., CHCl₃ or MeOH). |
| CAS Number | Not assigned. |
Proposed Enantioselective Synthesis
The most logical and reliable pathway to (R)-2-(1H-Indol-3-yl)propan-1-ol is the asymmetric reduction of the prochiral ketone, 1-(1H-indol-3-yl)propan-1-one. This strategy is widely employed in pharmaceutical synthesis for its efficiency and high stereocontrol.[4][5]
Retrosynthetic Analysis
The retrosynthesis disconnects the chiral alcohol via an asymmetric reduction, leading back to the precursor ketone. This ketone can be synthesized from indole via a Friedel-Crafts acylation reaction.
Caption: Retrosynthetic approach for the target molecule.
Step 1: Synthesis of 1-(1H-Indol-3-yl)propan-1-one (Precursor)
Principle: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring.[6] Indole is highly nucleophilic at the C3 position, making it an excellent substrate for this reaction. Using a mild Lewis acid catalyst minimizes potential side reactions and degradation of the sensitive indole ring.[7]
Protocol:
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add a mild Lewis acid catalyst, such as zinc chloride (ZnCl₂, 1.2 eq), to the stirred solution.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(1H-indol-3-yl)propan-1-one as a solid.[3]
Step 2: Asymmetric Reduction to (R)-2-(1H-Indol-3-yl)propan-1-ol
Principle: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[8][9] It utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. The steric environment of the catalyst directs the hydride delivery to one face of the ketone, producing the desired alcohol enantiomer with high selectivity.[9] For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically used.
Caption: Proposed two-step synthesis workflow.
Protocol:
-
Catalyst Setup: To a flame-dried, nitrogen-purged round-bottom flask, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in toluene).
-
Reagent Addition: Cool the catalyst solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1.0 eq, 1M solution) dropwise. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve the precursor ketone, 1-(1H-indol-3-yl)propan-1-one (1.0 eq), in anhydrous tetrahydrofuran (THF) and add it dropwise to the catalyst-borane mixture over 30 minutes.
-
Reaction: Stir the reaction at 0 °C. Monitor the conversion by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0 °C until gas evolution ceases.
-
Workup and Purification: Warm the mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the final product, (R)-2-(1H-Indol-3-yl)propan-1-ol.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the enantiomeric excess (ee) of the final product, confirming the success of the asymmetric reduction.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or AD-H).
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol. The exact ratio must be optimized.
-
Detection: UV at 280 nm.
-
Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The ee is calculated from the relative peak areas. A successful synthesis should yield >95% ee.
Predicted Spectroscopic Data
The following data are predicted based on the known structure and spectroscopic principles.
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (br s, 1H, N-H ), 7.6-7.1 (m, 5H, Ar-H ), ~4.0 (m, 1H, CH -OH), ~3.8 (dd, 1H, CH ₂OH), ~3.6 (dd, 1H, CH ₂OH), ~3.0 (m, 1H, Indole-CH ₂), ~2.9 (m, 1H, Indole-CH ₂), ~1.8 (br s, 1H, OH ), 1.3 (d, 3H, CH ₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~136.5 (Ar-C), ~127.0 (Ar-C), ~123.0 (Ar-CH), ~122.0 (Ar-CH), ~120.0 (Ar-CH), ~119.0 (Ar-CH), ~115.0 (Ar-C), ~111.0 (Ar-CH), ~68.0 (CH₂-OH), ~40.0 (CH-CH₂OH), ~35.0 (Indole-CH₂), ~17.0 (CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1450 (C=C aromatic stretch), ~1050 (C-O stretch). |
| Mass Spec. (ESI-MS) | m/z: 176.10 [M+H]⁺, 198.08 [M+Na]⁺. |
Biological Significance and Potential Applications
While the specific biological profile of (R)-2-(1H-Indol-3-yl)propan-1-ol has not been extensively reported, its structural motifs suggest significant potential in drug discovery.
-
Chiral Building Block: This molecule is an ideal synthon for creating more complex drug candidates. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups (e.g., amines, ethers, esters) for structure-activity relationship (SAR) studies.
-
Pharmacophore Mimicry: The indole core is a well-known pharmacophore that mimics tryptophan and interacts with a wide range of biological targets.[10] Derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][11]
-
Potential as a CNS Agent: The structural similarity to neurotransmitters like serotonin suggests that derivatives could be explored for activity at serotonin receptors or transporters, relevant for treating depression, anxiety, and other neurological disorders.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
-
Toxicity: The specific toxicity is unknown. Treat as a potentially hazardous chemical.
Conclusion
(R)-2-(1H-Indol-3-yl)propan-1-ol represents a valuable chiral intermediate for medicinal chemistry and drug discovery. Although not a widely commercialized compound, its synthesis can be reliably achieved through a well-precedented two-step sequence involving Friedel-Crafts acylation followed by a robust asymmetric reduction. This guide provides the necessary theoretical and practical framework for its synthesis, characterization, and handling, empowering researchers to leverage this and similar chiral indole scaffolds in the development of next-generation therapeutics.
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